molecular formula C32H40Cl3N3Pd B8176957 CID 11607184

CID 11607184

Cat. No.: B8176957
M. Wt: 679.5 g/mol
InChI Key: NLVKLFBIRDNQHR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions . Some of the common reactions include:

    Kumada-Tamao-Corriu coupling: Involves the reaction of an organomagnesium compound with an organic halide.

    Buchwald-Hartwig amination: Involves the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

    Suzuki coupling: Involves the reaction of boronic acids with aryl halides.

    Negishi coupling: Involves the reaction of organozinc compounds with organic halides.

The major products formed from these reactions are typically biaryl compounds, amines, and other complex organic molecules .

Scientific Research Applications

The compound is extensively used in scientific research due to its catalytic properties . Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through various cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials.

Properties

InChI

InChI=1S/C27H36N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-4H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVKLFBIRDNQHR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Cl3N3Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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